3,3-Dimethyl-1-(m-tolylthio)butan-2-one
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Overview
Description
3,3-Dimethyl-1-(m-tolylthio)butan-2-one is an organic compound with the molecular formula C13H18OS. It is a ketone derivative with a thioether group attached to the butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(m-tolylthio)butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with m-tolylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(m-tolylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as alkyl halides or amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different nucleophilic groups replacing the m-tolyl group.
Scientific Research Applications
3,3-Dimethyl-1-(m-tolylthio)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(m-tolylthio)butan-2-one involves its interaction with specific molecular targets and pathways. The thioether group can interact with enzymes and proteins, potentially inhibiting their activity. The ketone group can also participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanone: A ketone with a similar structure but lacking the thioether group.
3,3-Dimethyl-1-butanol: An alcohol with a similar backbone but different functional groups.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A compound with a pyridine ring instead of the m-tolyl group
Uniqueness
The combination of these groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3,3-dimethyl-1-(3-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10-6-5-7-11(8-10)15-9-12(14)13(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
IFHUJPWVYYECID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)C(C)(C)C |
Origin of Product |
United States |
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